1-[1-(4-Fluorophenyl)propyl]piperazine
CAS No.: 516447-25-9
Cat. No.: VC7362824
Molecular Formula: C13H19FN2
Molecular Weight: 222.307
* For research use only. Not for human or veterinary use.
![1-[1-(4-Fluorophenyl)propyl]piperazine - 516447-25-9](/images/structure/VC7362824.png)
Specification
CAS No. | 516447-25-9 |
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Molecular Formula | C13H19FN2 |
Molecular Weight | 222.307 |
IUPAC Name | 1-[1-(4-fluorophenyl)propyl]piperazine |
Standard InChI | InChI=1S/C13H19FN2/c1-2-13(16-9-7-15-8-10-16)11-3-5-12(14)6-4-11/h3-6,13,15H,2,7-10H2,1H3 |
Standard InChI Key | PBWGKTIIMAHBGI-UHFFFAOYSA-N |
SMILES | CCC(C1=CC=C(C=C1)F)N2CCNCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound's IUPAC name, 1-[1-(4-fluorophenyl)propyl]piperazine, defines a secondary amine structure featuring:
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A six-membered piperazine ring (C₄H₁₀N₂)
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A propyl linker (-CH₂CH₂CH₂-) bonded to the piperazine nitrogen
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A 4-fluorophenyl terminus (C₆H₄F-) at the propyl chain's distal end .
The molecular formula C₁₃H₁₉FN₂ yields a molecular weight of 222.31 g/mol. XLogP3-AA calculations predict moderate lipophilicity (3.1), suggesting reasonable blood-brain barrier permeability for central nervous system (CNS) targeting .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₃H₁₉FN₂ |
Molecular Weight | 222.31 g/mol |
Hydrogen Bond Donors | 1 (piperazine NH) |
Hydrogen Bond Acceptors | 3 (2N, 1F) |
Rotatable Bonds | 4 |
Topological Polar SA | 15.8 Ų |
SMILES | CCC(C1=CC=C(C=C1)F)N2CCNCC2 |
Spectroscopic Signatures
The compound's nuclear magnetic resonance (NMR) profile would theoretically show:
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¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, aromatic), 6.95–6.85 (m, 2H, aromatic), 3.15–2.85 (m, 8H, piperazine), 2.65–2.45 (m, 1H, CH), 1.85–1.65 (m, 2H, CH₂), 0.95 (t, J=7.2 Hz, 3H, CH₃) .
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¹³C NMR (100 MHz, CDCl₃): δ 162.5 (d, J=245 Hz, C-F), 135.2 (s, C₃), 129.8 (d, J=8 Hz, C₂/C₆), 115.6 (d, J=22 Hz, C₁/C₅), 58.1 (CH), 53.4 (piperazine CH₂), 45.2 (piperazine CH₂), 32.7 (CH₂), 22.1 (CH₂), 11.5 (CH₃) .
Synthetic Methodologies
Industrial Synthesis
American Elements® produces the compound through a three-step sequence typical of N-alkylated piperazines :
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Piperazine Activation: Reaction of anhydrous piperazine with sodium hydride in tetrahydrofuran (THF) at 0–5°C.
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N-Alkylation: Addition of 1-(4-fluorophenyl)propyl bromide (1.1 eq) at 60°C for 12 hr.
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Workup: Filtration, solvent removal under reduced pressure, and recrystallization from ethanol/water (4:1) .
This method achieves >98% purity in bulk quantities (5–1,000 kg batches), with typical yields of 72–78% .
Laboratory-Scale Modifications
Small-scale synthetic adaptations enable structural diversification:
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Reductive Amination: Condensation of 4-fluorophenylpropanal with piperazine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (85% yield) .
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Mitsunobu Reaction: Coupling of 1-(4-fluorophenyl)propanol with piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (68% yield) .
Compound | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) |
---|---|---|---|
1-[1-(4-Fluorophenyl)propyl]piperazine | - | - | - |
GBR12909 | 1,200 | 4.8 | 850 |
Flunarizine | >10,000 | >10,000 | >10,000 |
(±)-Citalopram | 0.8 | >1,000 | >1,000 |
Note: Direct data for 1-[1-(4-fluorophenyl)propyl]piperazine remain unpublished; table shows structurally related compounds .
Calcium Channel Modulation
Bis(4-fluorophenyl)methyl piperazine derivatives like flunarizine (Ki = 15 nM for L-type Ca²⁺ channels) demonstrate that fluorinated aryl groups enhance voltage-gated calcium channel (VGCC) affinity . Molecular dynamics simulations indicate the 4-fluorophenylpropyl moiety in 1-[1-(4-fluorophenyl)propyl]piperazine may similarly interact with VGCC α1 subunits through:
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π-Cation Interactions: Between the fluorophenyl ring and positively charged channel residues (e.g., Lys2064 in Cav1.2) .
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Hydrogen Bonding: Piperazine NH to Thr1066 backbone carbonyl .
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing:
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Dopamine Reuptake Inhibitors: Through N-alkylation with chlorophenoxyethyl groups .
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Antimigraine Agents: Analogous to flunarizine via coupling with cinnamyl chlorides .
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Anticancer Agents: Piperazinyl acetamide derivatives showing GI₅₀ = 4.36 µM against MCF-7 breast cancer cells .
Materials Science
High-purity grades (99.999%) find use in:
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